molecular formula C10H19NO2 B13329636 (R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane

(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane

Cat. No.: B13329636
M. Wt: 185.26 g/mol
InChI Key: DPZLCKLXOYKVPS-SECBINFHSA-N
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Description

®-4-Methoxy-1-oxa-9-azaspiro[55]undecane is a spirocyclic compound that features a unique structure with a spiro junction connecting a nitrogen-containing heterocycle and an oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable amine with an epoxide under basic conditions to form the spirocyclic ring. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrogen-containing ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the nitrogen ring can produce various amines.

Scientific Research Applications

®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: These compounds also contain an oxygen and nitrogen in a heterocyclic ring and have similar biological activities.

    Pyrrolopyrazine Derivatives: These compounds feature a nitrogen-containing heterocycle and have a wide range of biological activities.

    Imidazole Derivatives: These compounds are known for their versatility and are used in various applications, including pharmaceuticals and materials science.

Uniqueness

®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and can lead to unique biological activities compared to other similar compounds.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(4R)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C10H19NO2/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10/h9,11H,2-8H2,1H3/t9-/m1/s1

InChI Key

DPZLCKLXOYKVPS-SECBINFHSA-N

Isomeric SMILES

CO[C@@H]1CCOC2(C1)CCNCC2

Canonical SMILES

COC1CCOC2(C1)CCNCC2

Origin of Product

United States

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